molecular formula C19H20F3N5O7 B2483371 N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide CAS No. 306978-00-7

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Katalognummer B2483371
CAS-Nummer: 306978-00-7
Molekulargewicht: 487.392
InChI-Schlüssel: LUSWTDGRVZSZTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of chemicals that have garnered attention in medicinal chemistry due to their complex structures and potential biological activities. Its structure suggests it may have specific interactions with biological targets, offering opportunities for therapeutic applications or as a tool in biochemical research.

Synthesis Analysis

The synthesis of compounds with similar structural features typically involves multi-step organic reactions, starting from basic building blocks like acetyl compounds, oxazoles, nitro-phenyl derivatives, and piperidine derivatives. Key steps may include condensation reactions, nitration, and the introduction of trifluoromethyl groups through selective functional group transformations (Jones et al., 2009).

Wissenschaftliche Forschungsanwendungen

Novel Derivatives Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) synthesized novel derivatives of a compound structurally similar to N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide. These derivatives demonstrated antidepressant and antianxiety activities in albino mice, indicating potential therapeutic applications in mental health disorders (Kumar et al., 2017).

Inhibitors of Soluble Epoxide Hydrolase

Research by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, related to the chemical structure . These inhibitors showed promise for use in various disease models due to their potency and selectivity (Thalji et al., 2013).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) reported on a compound structurally related to N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide, which demonstrated potent inhibitory activity on Glycine Transporter 1 (GlyT1). This suggests potential applications in modulating neurotransmitter systems (Yamamoto et al., 2016).

Inotropic Evaluation for Cardiac Function

Liu et al. (2009) synthesized derivatives structurally similar to the compound and evaluated them for positive inotropic activity, indicating potential uses in treating heart conditions (Liu et al., 2009).

CGRP Receptor Inhibition

Cann et al. (2012) developed derivatives of N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide as potent calcitonin gene-related peptide (CGRP) receptor antagonists, which could be significant in treating migraine and other CGRP-related disorders (Cann et al., 2012).

One-Pot Reaction Alternatives

Krauze et al. (2007) conducted a study involving a one-pot cyclocondensation reaction using components structurally related to the compound, demonstrating a novel method for synthesizing heterocyclic compounds (Krauze et al., 2007).

HIV-1 Inhibition

Imamura et al. (2006) incorporated the piperidine-4-carboxamide structure into CCR5 antagonists, resulting in compounds with potent HIV-1 inhibitory activity, suggesting applications in antiviral therapies (Imamura et al., 2006).

Eigenschaften

IUPAC Name

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O7/c1-10(28)14-8-13(34-24-14)9-23-18(29)11-2-4-25(5-3-11)17-15(26(30)31)6-12(19(20,21)22)7-16(17)27(32)33/h6-7,11,13H,2-5,8-9H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSWTDGRVZSZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(C1)CNC(=O)C2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.